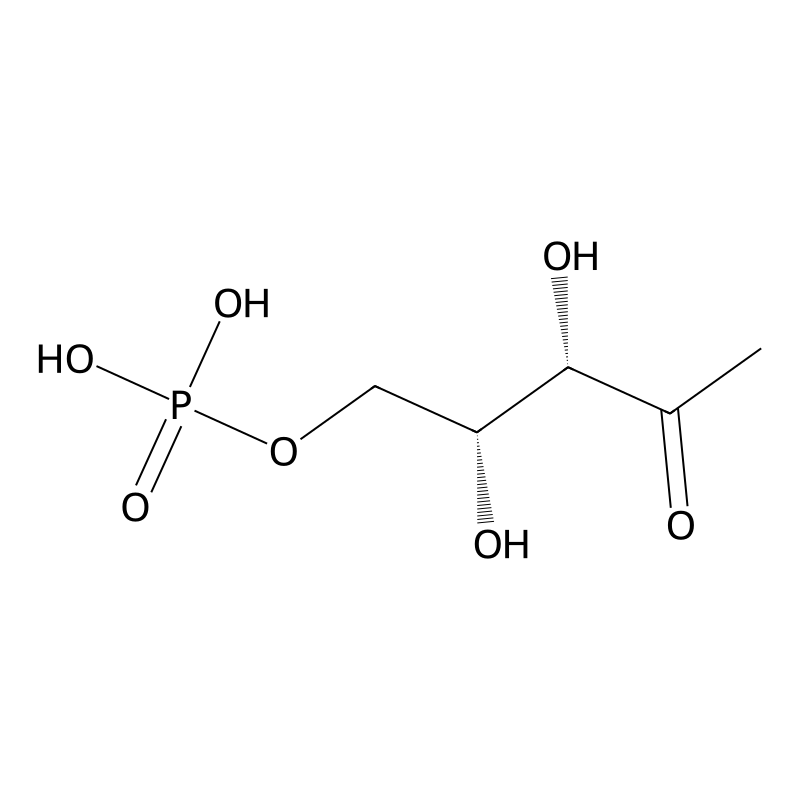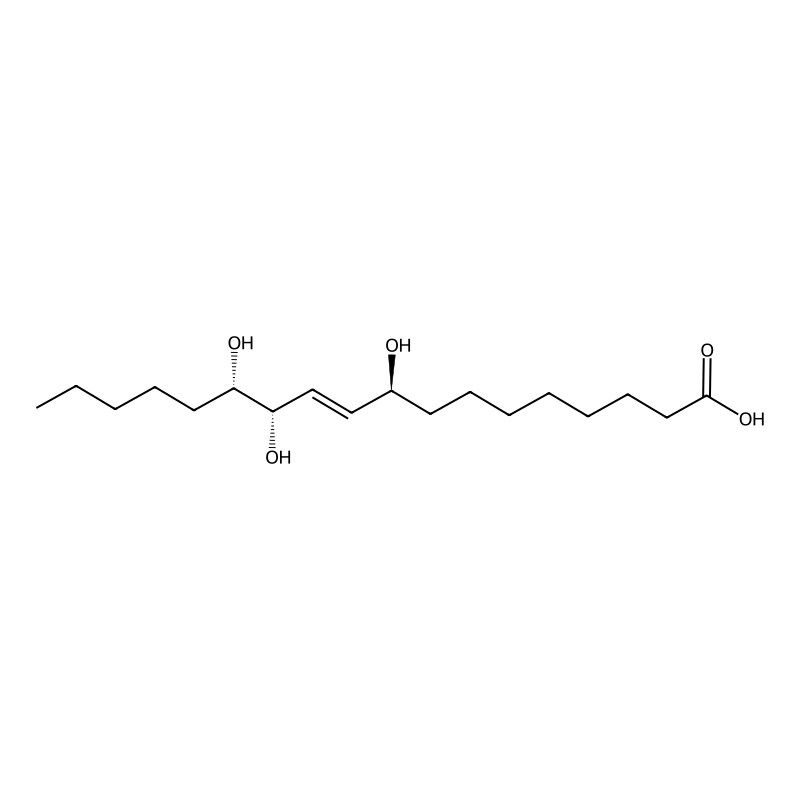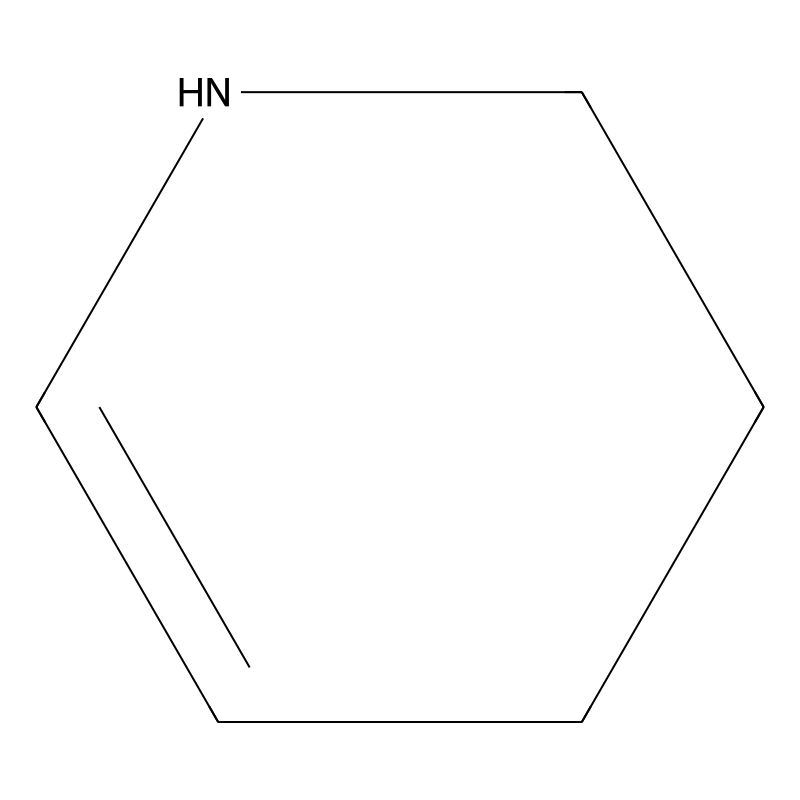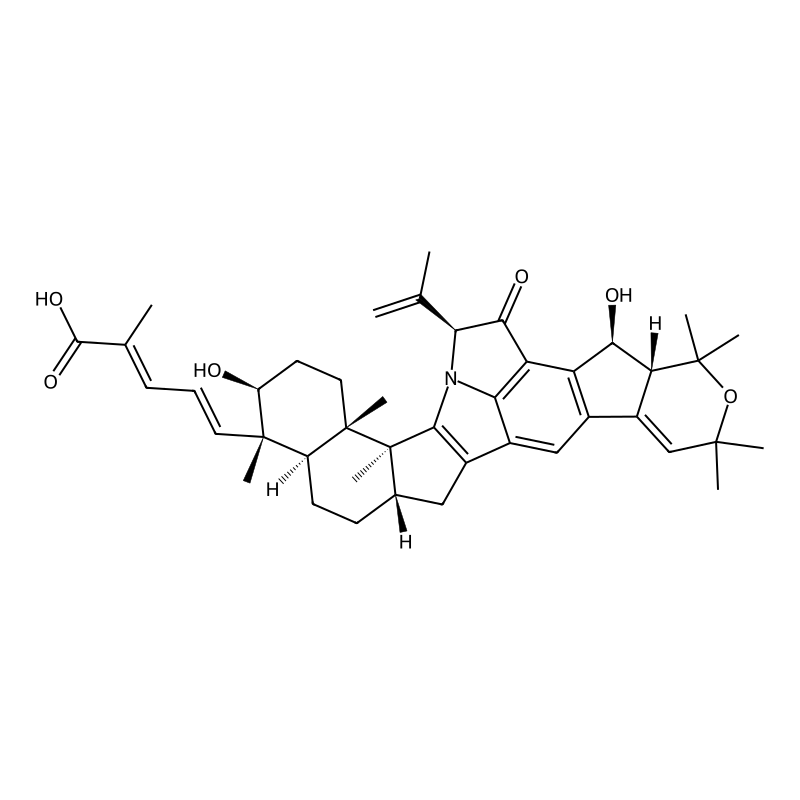Coumarin 153
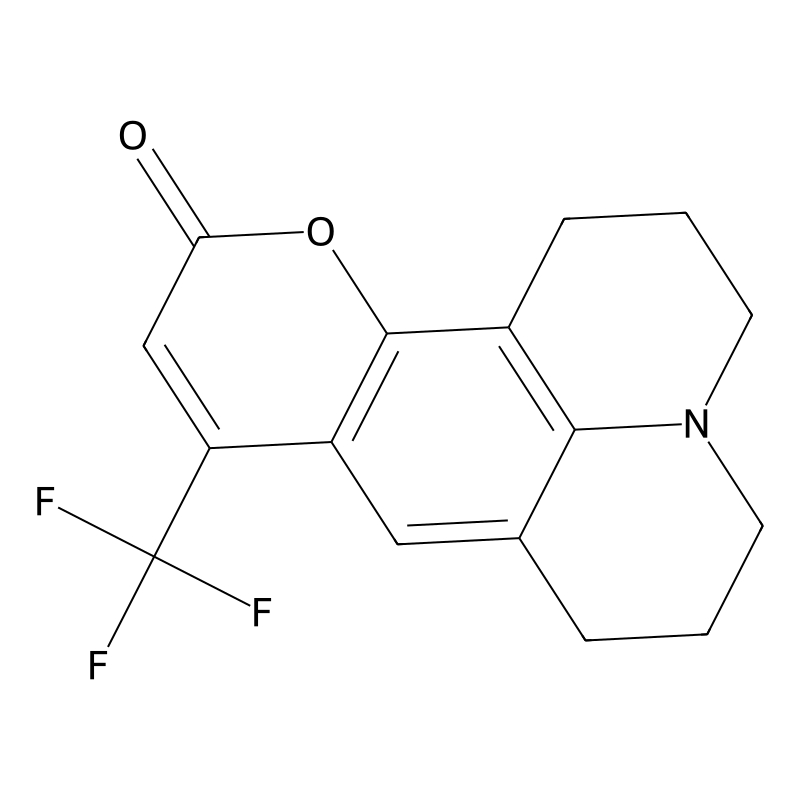
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Fluorescent Probe
Coumarin 153's fluorescent properties make it a widely used fluorescent probe. Its fluorescence intensity and emission wavelength change depending on its surrounding environment, such as polarity, viscosity, and presence of specific molecules [, ]. This allows researchers to use it to:
- Understand the microenvironment within complex systems like polymers, micelles, and biological membranes [, ].
- Study solvent dynamics and solvation processes by observing the changes in its fluorescence behavior [].
- Probe the existence and properties of specific binding sites in molecules or materials [].
Model Molecule for Photophysical Studies
Due to its well-defined structure and well-understood photophysical properties, Coumarin 153 serves as a model molecule for fundamental studies in photophysics []. Researchers use it to:
- Investigate the influence of various factors like temperature and solvent on the fluorescence behavior of molecules [, ].
- Develop theoretical models and computational simulations to understand the photophysical processes occurring in organic molecules [].
Potential Applications in Biomedicine
While Coumarin 153 itself is not currently used in biomedicine, its derivatives are being explored for their potential applications. These derivatives often exhibit biological activities such as anti-cancer, anti-bacterial, and anti-fungal properties []. The understanding gained through research on Coumarin 153 can contribute to the design and development of novel therapeutic agents based on the coumarin scaffold [].
Coumarin 153 is a synthetic organic compound belonging to the coumarin family, which are lactones known for their fragrant properties and diverse applications in various fields. This specific compound is characterized by its unique fluorescence properties, making it a valuable dye in photonics and biochemistry. Coumarin 153 exhibits a peak fluorescence emission at approximately 532 nm, which is utilized in various imaging and sensing applications .
Coumarin 153 does not have a known biological function. Its mechanism of action lies in its ability to absorb and emit light at specific wavelengths. When excited by laser light, the electrons in the conjugated double bond system of Coumarin 153 are promoted to higher energy levels. Upon relaxation, these electrons return to their ground state, releasing energy in the form of light emission []. The specific wavelength of the emitted light depends on the molecular structure of Coumarin 153.
The synthesis of Coumarin 153 primarily involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst. Recent studies have demonstrated that samarium oxide nanoparticles can effectively catalyze this reaction under mild conditions, yielding high product purity and efficiency (up to 93% yield) . The reaction mechanism typically involves proton transfer steps that facilitate the formation of the coumarin structure through a series of condensation and cyclization processes.
Coumarin 153 has been investigated for its biological activities, particularly its potential as a fluorescent probe in biological systems. Its ability to selectively stain cellular components allows it to be used in fluorescence microscopy for tracking cellular processes. Additionally, some studies suggest that coumarins may exhibit antimicrobial and anti-inflammatory properties, although specific data on Coumarin 153's biological effects remain limited .
The synthesis of Coumarin 153 can be achieved through several methods:
- Pechmann Condensation: The most common method involves the reaction of 8-hydroxyjulolidine with ethyl 4,4,4-trifluoroacetoacetate using samarium oxide nanoparticles as a catalyst, achieving high yields under controlled conditions .
- Alternative Catalysts: Other catalysts such as Brønsted acids or Lewis acids can also be employed, but they may not yield the same efficiency as the nanoparticle approach .
- Solvent Systems: The choice of solvent can significantly affect the reaction kinetics and yield; studies have shown that ionic liquids can enhance solvation dynamics during the synthesis process .
Coumarin 153 is widely used in various applications due to its fluorescent properties:
- Fluorescent Dyes: It is utilized as a fluorescent marker in biological imaging and sensing applications.
- Photonic Devices: Its unique optical properties make it suitable for use in lasers and other photonic devices.
- Chemical Sensors: Coumarin 153 is employed in sensors for detecting specific ions or molecules due to its sensitivity to environmental changes .
Research on Coumarin 153 has explored its interactions within different solvent systems, particularly ionic liquids. Studies have indicated that the solvation dynamics of Coumarin 153 vary significantly across different environments, influencing its fluorescence behavior and stability . These interactions are crucial for optimizing its use in practical applications such as sensors and imaging techniques.
Several compounds share structural similarities with Coumarin 153, each exhibiting unique properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Coumarin | Natural Lactone | Known for fragrance and potential medicinal uses. |
| 7-Hydroxycoumarin | Hydroxy Derivative | Exhibits strong fluorescence; used in biological assays. |
| Coumarin 1 | Simple Coumarin | Less fluorescent; primarily used as a flavoring agent. |
| Coumarin 6 | Fluorescent Dye | Used in laser applications; similar emission characteristics. |
Coumarin 153 stands out due to its superior fluorescence efficiency and stability under various conditions compared to these similar compounds. Its unique catalytic synthesis method further enhances its appeal for industrial applications .
Coumarin 153, chemically known as 2,3,6,7-tetrahydro-9-(trifluoromethyl)-1H,5H,11H- [1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a well-characterized fluorescent dye with the molecular formula C16H14F3NO2 and a molecular weight of 309.28 grams per mole [1] [2]. The compound is also known by several synonyms including Coumarin 540A, Pilot 495, and 8-trifluoromethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one [1] [4].
The molecular structure of Coumarin 153 consists of a rigid tetracyclic framework incorporating a benzopyrano-quinolizin core with a trifluoromethyl substituent at the 9-position [1]. The compound features a quinolizidine heterobicyclic ring system fused with a coumarin moiety, creating a planar aromatic system that contributes to its distinctive optical properties [5]. The presence of the trifluoromethyl group significantly influences the electronic properties and solvatochromic behavior of the molecule [6].
Crystallographic studies have revealed that Coumarin 153 can exist in multiple polymorphic forms [35] [36]. The compound crystallizes in the triclinic space group P1 with three molecules in the asymmetric unit, designated as molecules A, B, and C [35]. All three molecules exhibit disorder in the piperidine ring system, and the molecules adopt a planar configuration with stacking parallel to the (011) plane [35]. The crystal structure is stabilized through C-H···O hydrogen bonds between neighboring molecules [35].
Analysis of the molecular conformations shows that different polymorphs possess varying numbers of molecular conformers based on the syn or anti positions of C-β1 and C-β2 carbons adjacent to the nitrogen in the quinolizidine moieties [36]. Form I polymorph contains three molecular conformers while Form II contains two conformers, resulting in different optical properties between the polymorphic forms [36].
Key structural parameters include specific bond lengths within the coumarin framework. The C=O bond length in the lactone group measures approximately 1.200-1.210 Å, consistent with typical carbonyl double bond character [39]. The O-C bond in the lactone ring exhibits partial double bond character with lengths ranging from 1.342-1.365 Å [39]. The aromatic C-C bonds within the benzene rings show bond lengths between 1.324-1.423 Å, indicating partial double bond character typical of aromatic systems [39].
Table 1: Key Molecular Parameters of Coumarin 153
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C16H14F3NO2 | [1] |
| Molecular Weight | 309.28 g/mol | [1] |
| CAS Registry Number | 53518-18-6 | [2] |
| Melting Point | 164-168°C | [2] [6] |
| Crystal System | Triclinic | [35] |
| Space Group | P1 | [35] |
| Maximum Absorption Wavelength | 422 nm | [2] |
Synthesis and Purification Methods
The synthesis of Coumarin 153 typically involves multi-step organic reactions leading to the formation of the characteristic tetracyclic structure. While specific synthetic routes vary, the general approach involves the construction of the quinolizidine ring system followed by fusion with the coumarin moiety and introduction of the trifluoromethyl substituent [9].
Commercial preparation often employs established synthetic methodologies that ensure high purity and consistent optical properties. The synthesis requires careful control of reaction conditions to prevent formation of impurities that could affect the fluorescent characteristics of the final product [9]. Quality control during synthesis involves monitoring of intermediate products and final compound purity through analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [14].
Purification of Coumarin 153 is achieved through several complementary methods designed to remove synthetic impurities and achieve the high purity levels required for optical applications. Sublimation represents the primary purification technique employed for Coumarin 153, taking advantage of the compound's ability to transition directly from solid to vapor phase under reduced pressure [14] [46]. This method is particularly effective because it separates the target compound from non-volatile impurities and provides material with purity levels exceeding 99.0% as determined by high-performance liquid chromatography [14] [46].
The sublimation process typically involves heating the crude material under high vacuum conditions, allowing pure Coumarin 153 to sublime and condense on a cooled surface while leaving behind less volatile impurities [14]. Temperature control during sublimation is critical, with the process conducted at temperatures below the compound's decomposition point to maintain structural integrity [14].
Column chromatography serves as an alternative or complementary purification method, particularly useful for separating closely related structural analogs that may be present as synthetic byproducts [11]. Silica gel chromatography with appropriate solvent systems can effectively separate Coumarin 153 from structurally similar compounds based on polarity differences [11]. The chromatographic conditions must be optimized to achieve efficient separation while maintaining compound stability.
Recrystallization from suitable organic solvents provides another purification approach, particularly effective for removing trace impurities and achieving specific polymorphic forms [47]. The choice of recrystallization solvent significantly influences the final crystal form and purity, with polar organic solvents often preferred for their ability to dissolve the compound while facilitating controlled crystallization [47].
Quality assessment of purified Coumarin 153 involves multiple analytical techniques. High-performance liquid chromatography with ultraviolet detection provides quantitative purity assessment, with commercial standards typically exhibiting purity levels of 98-99% or higher [14] [50]. Nuclear magnetic resonance spectroscopy confirms structural integrity and identifies any residual synthetic precursors or degradation products [14]. Melting point determination serves as a simple purity indicator, with pure Coumarin 153 exhibiting sharp melting points in the range of 164-168°C [2] [6].
Table 2: Purification Methods for Coumarin 153
| Method | Typical Purity Achieved | Key Advantages | Reference |
|---|---|---|---|
| Sublimation | >99.0% (HPLC) | Removes non-volatile impurities | [14] [46] |
| Column Chromatography | 97-99% | Separates structural analogs | [11] |
| Recrystallization | 95-98% | Controls polymorphic form | [47] |
Solubility Characteristics in Various Solvents
The solubility behavior of Coumarin 153 in different solvents reflects its molecular structure and polarity characteristics, with significant implications for its applications in fluorescence spectroscopy and photophysical studies. The compound exhibits markedly different solubility patterns in polar and nonpolar solvents, largely determined by the presence of the polar carbonyl group and the fluorinated aromatic system [15] [17].
Coumarin 153 demonstrates excellent solubility in alcoholic solvents, particularly ethanol and methanol [15]. In ethanol, the compound readily dissolves to form clear solutions suitable for spectroscopic measurements [15]. The solubility in alcoholic media is attributed to favorable hydrogen bonding interactions between the carbonyl oxygen of Coumarin 153 and the hydroxyl groups of the alcohol molecules [22]. These hydrogen bonding interactions have been confirmed through infrared spectroscopy studies, which show characteristic shifts in the carbonyl stretching frequency when the compound is dissolved in methanol compared to non-hydrogen-bonding solvents [22].
The solubility in methanol is particularly well-documented, with the compound forming stable solutions that exhibit consistent optical properties [20]. Molecular dynamics simulations have revealed that methanol molecules preferentially solvate the carbonyl group through hydrogen bonding, creating a stable solvation shell around the dissolved dye molecules [20]. The solubility in methanol remains consistent across a range of temperatures, although aggregation phenomena may occur at higher concentrations in protic solvents [19].
In contrast to its behavior in alcoholic solvents, Coumarin 153 exhibits very limited solubility in water [15] [17]. The compound is essentially insoluble in pure water, which necessitates the use of organic co-solvents or surfactant systems for aqueous-based applications [17]. Studies in dioxane-water mixtures have shown that the presence of water dramatically reduces the apparent solubility of the compound, even when organic co-solvents are present [17].
Coumarin 153 shows good solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide [23] [24]. In dimethyl sulfoxide, the compound forms homogeneous solutions that have been extensively studied for solvation dynamics measurements [24]. The solvation behavior in dimethyl sulfoxide-water mixtures reveals preferential solvation by the organic component, even at relatively low dimethyl sulfoxide concentrations [24]. This preferential solvation pattern reflects the compound's preference for non-hydrogen-bonding polar environments over aqueous media.
Acetonitrile represents another important solvent system for Coumarin 153, providing good solubility while maintaining the compound in its monomeric form [19] [25]. Studies have demonstrated that acetonitrile solutions of Coumarin 153 do not exhibit the aggregation phenomena observed in protic solvents like ethanol [19]. This makes acetonitrile particularly valuable for fundamental photophysical studies where monomeric behavior is desired [25].
The solubility characteristics in ionic liquid systems present unique features that distinguish them from conventional molecular solvents [16] [25]. In ethylammonium nitrate, a protic ionic liquid, Coumarin 153 exhibits solubility comparable to that observed in water [16]. However, the solvation environment in ionic liquids is fundamentally different from that in molecular solvents, leading to altered photophysical properties and solvation dynamics [16].
Table 3: Solubility Characteristics of Coumarin 153 in Various Solvents
| Solvent | Solubility | Key Interactions | Aggregation Behavior | Reference |
|---|---|---|---|---|
| Ethanol | High | Hydrogen bonding | H-aggregates at high concentration | [15] [19] |
| Methanol | High | Hydrogen bonding | Minimal aggregation | [20] [22] |
| Water | Very low | Limited | Not applicable | [15] [17] |
| Acetonitrile | Good | Dipole interactions | Monomeric | [19] [25] |
| Dimethyl sulfoxide | Good | Polar interactions | Monomeric | [23] [24] |
| Dimethylformamide | Good | Polar interactions | Monomeric | [23] |
The solvent-dependent behavior of Coumarin 153 has significant implications for its use as a fluorescent probe. The formation of hydrogen bonds with protic solvents leads to spectral shifts and changes in fluorescence quantum yields [22]. In non-hydrogen-bonding solvents, the compound typically exhibits blue-shifted absorption and emission spectra compared to hydrogen-bonding environments [22]. These solvatochromic effects make Coumarin 153 a valuable probe for investigating solvent polarity and hydrogen bonding interactions in various chemical and biological systems.
Dipole Moment and Molecular Polarizability
The electronic properties of Coumarin 153, particularly its dipole moment and molecular polarizability, play crucial roles in determining its photophysical behavior and solvatochromic properties. These parameters undergo significant changes upon electronic excitation, making the compound valuable for studying solvation dynamics and electrostatic interactions in various media [28] [29].
The ground state dipole moment of Coumarin 153 has been experimentally determined to be approximately 6.55 Debye units [32]. This substantial dipole moment reflects the charge distribution within the molecule, with significant electron density localized on the carbonyl oxygen and the nitrogen atom of the quinolizidine ring system [32]. Theoretical calculations using density functional theory methods have provided values consistent with experimental measurements, confirming the polar nature of the ground state [28].
Upon electronic excitation to the first singlet excited state, Coumarin 153 undergoes a dramatic change in dipole moment. Electroabsorption spectroscopy measurements have revealed that the change in dipole moment between ground and excited states ranges from 4.4 to 7.0 Debye units, depending on the polarity and rigidity of the surrounding environment [30] [32]. This large change in dipole moment is responsible for the pronounced solvatochromic behavior exhibited by the compound in different solvents [30].
The direction of the dipole moment change upon excitation has been established through detailed spectroscopic studies. The excited state dipole moment is significantly larger than the ground state value, indicating substantial charge redistribution upon electronic excitation [32]. This charge redistribution involves enhanced charge separation between the electron-donating quinolizidine nitrogen and the electron-accepting carbonyl group, resulting in increased polarity in the excited state [32].
Temperature-dependent studies have provided insights into the environmental factors affecting dipole moment measurements. In rigid polymer matrices and frozen organic glasses, measured dipole moment changes are consistent with theoretical predictions [30]. However, in matrices above their glass transition temperature or containing trapped solvent, anomalously large values are observed due to field-induced molecular reorientation effects [30].
The molecular polarizability of Coumarin 153 represents another important electronic property that influences its interactions with surrounding solvent molecules. Ground state polarizability calculations using quantum chemical methods have yielded values that depend on the computational approach and basis set employed [33]. The polarizability reflects the ease with which the electron cloud can be distorted by external electric fields, including those generated by surrounding solvent molecules [33].
Excited state polarizability measurements reveal interesting changes compared to the ground state. The ratio of excited state to ground state polarizability has been determined to be approximately 1.06 for Coumarin 153 [33]. This relatively modest change contrasts with the dramatic dipole moment alteration upon excitation, indicating that while charge redistribution is substantial, the overall electron cloud deformability remains similar [33].
The environmental dependence of polarizability has been investigated through electroabsorption spectroscopy in various media. In rigid matrices, measured polarizability changes fall within the range of 4-60 Ų, with smaller values corresponding to calculations and larger values potentially arising from molecular reorientation effects [30]. The matrix rigidity significantly influences the measured values, with fully rigid environments yielding results most consistent with theoretical predictions [30].
Table 4: Electronic Properties of Coumarin 153
| Property | Ground State | Excited State | Change (Δ) | Reference |
|---|---|---|---|---|
| Dipole Moment | 6.55 D | 11-14 D | 4.4-7.0 D | [30] [32] |
| Polarizability Ratio | 1.00 | 1.06 | 0.06 | [33] |
| Polarizability Change | - | - | 4-60 Ų | [30] |
Solvent effects on the electronic properties of Coumarin 153 have been extensively studied using both experimental and theoretical approaches. The Reference Interaction Site Model Self-Consistent Field theory has been applied to calculate dipole moments and Stokes shifts in solvents of varying polarity [28]. These calculations successfully reproduce the general trends observed experimentally, demonstrating the utility of theoretical methods for understanding solvent-dependent electronic properties [28].
The dipole moment and polarizability changes upon excitation are fundamental to the compound's utility as a solvation probe. The large dipole moment change creates strong coupling between the electronic transition and the surrounding solvent molecules, leading to substantial solvation energies and pronounced solvatochromic shifts [29]. The relatively modest polarizability change ensures that the optical band shape remains well-defined while still exhibiting sensitivity to the local electrostatic environment [29].
Hydrogen bonding interactions significantly influence the measured electronic properties. Studies in methanol and other protic solvents have demonstrated that hydrogen bond formation with the carbonyl oxygen leads to enhanced stabilization of the excited state, affecting both the apparent dipole moment and the optical transition energies [22] [42]. These interactions represent specific chemical effects that complement the general electrostatic interactions captured by dipole moment and polarizability parameters [42].





